3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic organic compound known for its complex structure and potential applications across various scientific disciplines. Its unique chemical architecture combines multiple functional groups, making it a versatile molecule for diverse chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves a multi-step reaction sequence:
Formation of the pyrrolidine intermediate: : This step usually starts with the appropriate starting materials subjected to nucleophilic substitution or addition reactions.
Attachment of the benzo[d]oxazol-3(2H)-yl group: : Through coupling reactions involving catalysts such as palladium, the benzo[d]oxazole ring is attached.
Pyrazine ring construction: : Utilizing reactions like cyclization, the pyrazine ring is integrated.
Final assembly: : The last steps involve linking these intermediates under controlled conditions, often employing specific reagents and solvents to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production process is scaled up, ensuring economic viability and adherence to safety protocols. High-pressure reactors, continuous flow systems, and automated synthesis platforms enhance efficiency. Optimization of reaction conditions, such as temperature, pressure, and reaction time, ensures maximal yield with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile undergoes several types of chemical reactions:
Oxidation: : This reaction introduces oxygen into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Involves the addition of hydrogen, typically using reagents like lithium aluminum hydride.
Substitution: : Where one functional group is replaced by another, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon, platinum.
Solvents: : Dichloromethane, ethanol, tetrahydrofuran.
Major Products
The major products from these reactions depend on the conditions and reagents used. Oxidation may yield higher oxygenated derivatives, while reduction typically produces more saturated compounds. Substitution reactions often result in new functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a crucial intermediate in the synthesis of more complex molecules, facilitating studies on reaction mechanisms and pathways.
Biology
In biological research, it is used to study enzyme interactions and binding affinities, helping to understand biochemical processes at a molecular level.
Medicine
Medically, its derivatives are explored for potential therapeutic applications, such as anticancer, antiviral, or antibacterial agents.
Industry
Industrially, this compound's stability and reactivity make it valuable in the development of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of multiple functional groups allows it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with target molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-2-yl)oxy)pyrazine-2-carbonitrile
3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-4-yl)oxy)pyrazine-2-carbonitrile
3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-5-yl)oxy)pyrazine-2-carbonitrile
Uniqueness
What sets 3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile apart from its similar compounds is its specific structural configuration that influences its reactivity and interaction with other molecules. The position of the functional groups within its molecular structure can significantly affect its chemical properties and biological activities, making it a unique subject of study in various fields.
I could go on forever—but that's just scratching the surface. What do you want to dive deeper into?
Biological Activity
The compound 3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique structure combining a pyrazine ring with a carbonitrile group, an oxazolone moiety, and a pyrrolidine derivative. The synthesis of such compounds typically involves multi-step organic reactions, often starting from commercially available precursors.
Synthetic Pathway Overview
- Formation of the Oxazolone Ring : Initial reactions involve the condensation of appropriate benzoyl derivatives with amines to form oxazolone intermediates.
- Pyrrolidine Modification : Subsequent steps introduce pyrrolidine units through acylation or alkylation reactions.
- Final Coupling : The final structure is achieved by coupling the pyrazine and carbonitrile components, often utilizing coupling agents to facilitate the reaction.
Pharmacological Profile
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have reported that derivatives containing oxazolone and pyrazine structures possess significant antibacterial and antifungal properties. For instance, compounds similar to this structure have shown effectiveness against resistant strains of bacteria and fungi .
- Antitumor Effects : The compound's ability to inhibit certain enzymes related to cancer cell metabolism has been explored. Specifically, it has been noted for its inhibitory effects on mutant isocitrate dehydrogenases (IDH), which are implicated in gliomas and acute myeloid leukemia .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key metabolic enzymes, disrupting crucial pathways in target cells.
- Receptor Interaction : It may also interact with specific receptors in the body, modulating signaling pathways that lead to therapeutic effects.
- Cell Cycle Arrest : Some studies suggest that similar compounds induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
Properties
IUPAC Name |
3-[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4/c19-9-13-17(21-7-6-20-13)26-12-5-8-22(10-12)16(24)11-23-14-3-1-2-4-15(14)27-18(23)25/h1-4,6-7,12H,5,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYWPBYRWDYPQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.